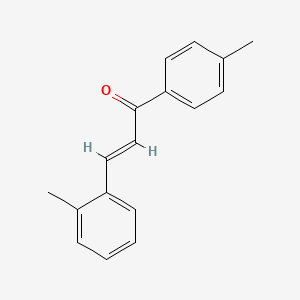

(2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Übersicht

Beschreibung

(2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 2-methylphenyl group and a 4-methylphenyl group attached to the prop-2-en-1-one backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. Reagents like nitric acid, bromine, and sulfuric acid are typically used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid, bromine, sulfuric acid

Major Products Formed:

Oxidation: Epoxides, diols

Reduction: Saturated ketones, alcohols

Substitution: Nitro, halo, and sulfonyl derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Heterocyclic Compounds: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology:

Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains.

Antioxidant Properties: The compound has been investigated for its potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Medicine:

Anti-inflammatory Agents: Research indicates that this compound and its derivatives possess anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs.

Cancer Research: The compound has shown promise in inhibiting the growth of certain cancer cell lines, suggesting its potential use in cancer therapy.

Industry:

Dye Synthesis: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Polymer Industry: The compound is utilized in the production of polymers with specific properties for industrial applications.

Wirkmechanismus

The mechanism of action of (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In antimicrobial activity, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway. In cancer research, the compound induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.

Vergleich Mit ähnlichen Verbindungen

- (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

- (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

- (2E)-3-(4-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Comparison:

- (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both 2-methyl and 4-methyl groups on the phenyl rings, which can influence its reactivity and biological activity.

- (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has a methoxy group that can enhance its electron-donating properties, potentially altering its reactivity in electrophilic substitution reactions.

- (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one contains a chloro group, which can increase its electron-withdrawing properties, affecting its reactivity and biological activity.

- (2E)-3-(4-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has a hydroxy group that can form hydrogen bonds, influencing its solubility and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl structure. This compound is notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C17H16O

- CAS Number : 6273-71-8

- Functional Groups : Contains two phenyl rings with methyl substitutions, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Significant reduction in viability |

| Candida albicans | Antifungal effects |

These findings suggest that the compound disrupts microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. It inhibits the production of pro-inflammatory cytokines by interfering with the NF-κB signaling pathway. This mechanism is crucial in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

In cancer research, this compound has demonstrated promising antiproliferative effects across various cancer cell lines:

- Mechanism of Action :

- Induces apoptosis through activation of caspases.

- Causes cell cycle arrest at the G2/M phase.

- Modulates expression of cyclins and other cell cycle-associated proteins.

Case Study: Melanoma Cells

A study focused on melanoma cells revealed that treatment with this chalcone derivative resulted in:

- Increased apoptosis markers (e.g., cytochrome c release).

- Upregulation of pro-apoptotic proteins (Bax).

- Downregulation of anti-apoptotic proteins (Bcl-xL).

The compound's ability to activate MAP kinases further underscores its role in promoting apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity either by binding to active sites or through allosteric modulation.

- Cell Membrane Disruption : In microbial cells, it disrupts membrane integrity leading to cell death.

- Cytokine Modulation : By affecting signaling pathways like NF-κB, it reduces inflammatory cytokine production.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar chalcones:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Contains a methoxy group enhancing electron donation | Enhanced anticancer properties |

| (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Chlorine substituent increases electron-withdrawing effects | Increased antimicrobial activity |

| (2E)-3-(4-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Hydroxy group allows for hydrogen bonding | Improved solubility and bioavailability |

The presence of methyl groups in the structure of this compound influences its reactivity and enhances its biological specificity compared to these related compounds .

Eigenschaften

IUPAC Name |

(E)-3-(2-methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c1-13-7-9-16(10-8-13)17(18)12-11-15-6-4-3-5-14(15)2/h3-12H,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUHORQIYZVVRW-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.